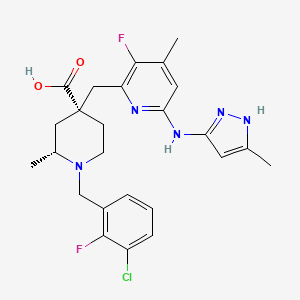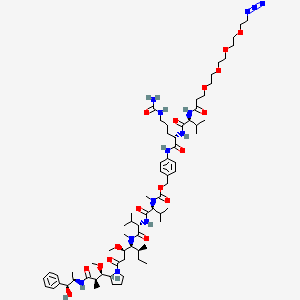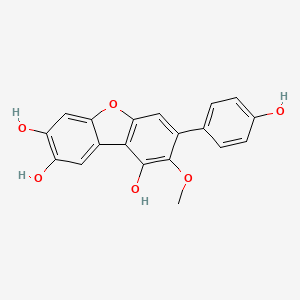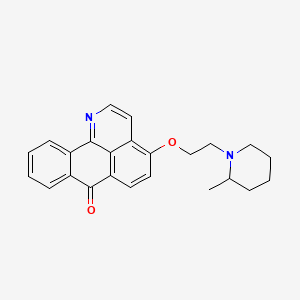
N-Ethyl esmolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl esmolol-d5: is a stable isotope-labeled analog of N-Ethyl esmolol. N-Ethyl esmolol is an impurity of esmolol, which is a cardioselective beta-adrenergic blocker used primarily for its antiarrhythmic properties . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl esmolol-d5 involves the incorporation of deuterium atoms into the ethyl group of N-Ethyl esmolol. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and isotopic labeling of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl esmolol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Ethyl esmolol-d5 is used as a reference standard in analytical chemistry for the quantification and identification of N-Ethyl esmolol in various samples. Its stable isotope labeling allows for accurate mass spectrometric analysis.
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of N-Ethyl esmolol. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its biological effects.
Medicine: this compound is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of esmolol and its analogs. It helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quality control of esmolol-containing formulations.
Wirkmechanismus
N-Ethyl esmolol-d5, like esmolol, exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions by preventing the action of epinephrine and norepinephrine . The compound’s deuterium labeling does not alter its mechanism of action but allows for detailed studies of its pharmacokinetics and metabolism.
Vergleich Mit ähnlichen Verbindungen
Esmolol: A cardioselective beta-adrenergic blocker used for short-term control of ventricular rate.
N-Ethyl esmolol: An impurity of esmolol with similar pharmacological properties.
Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.
Uniqueness: N-Ethyl esmolol-d5 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise analytical measurements and metabolic studies.
Eigenschaften
Molekularformel |
C15H23NO4 |
|---|---|
Molekulargewicht |
286.38 g/mol |
IUPAC-Name |
methyl 3-[4-[2-hydroxy-3-(1,1,2,2,2-pentadeuterioethylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C15H23NO4/c1-3-16-10-13(17)11-20-14-7-4-12(5-8-14)6-9-15(18)19-2/h4-5,7-8,13,16-17H,3,6,9-11H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
XJRKZSCHUNWXRT-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Kanonische SMILES |
CCNCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


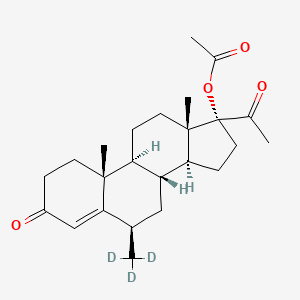
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)


